

Technical Support Center: Olorofim Activity and Candida Species

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Compound of Interest

Compound Name: Olorofim

Cat. No.: B607405

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antifungal agent **Olorofim**, with a specific focus on its lack of activity against *Candida* species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Olorofim**?

A1: **Olorofim** is a novel antifungal agent belonging to the orotomide class.^[1] It functions by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} This enzyme catalyzes the conversion of dihydroorotate to orotate, an essential step for the production of pyrimidines required for DNA and RNA synthesis.^{[1][3]} By blocking this pathway, **Olorofim** effectively halts fungal growth.^[4]

Q2: Why is **Olorofim** inactive against *Candida* species?

A2: **Olorofim**'s lack of activity against *Candida* species is due to significant differences in the drug's target enzyme, DHODH.^{[4][5][6]} While *Candida albicans* possesses a Class 2 DHODH, the same class targeted in susceptible molds like *Aspergillus*, it is phylogenetically distant.^{[4][7]} Key amino acid residues in the **Olorofim** binding site of *Aspergillus fumigatus* DHODH are different in *Candida albicans* DHODH. Specifically, residues Val200 and Met209 in *A. fumigatus* are replaced by Phe162 and Val171 in *C. albicans*, respectively. These substitutions are critical in preventing **Olorofim** from effectively binding to and inhibiting the *Candida* enzyme.^[6]

Q3: What is the spectrum of activity of **Olorofim**?

A3: **Olorofim** has a unique spectrum of activity, demonstrating potent efficacy against a variety of mold species and dimorphic fungi. This includes activity against azole-resistant strains of *Aspergillus*.^[2] However, it notably lacks activity against yeasts such as *Candida* and *Cryptococcus* species, as well as members of the Mucorales order.^{[2][9]}

Q4: Can I use **Olorofim** in combination with other antifungals to treat a mixed infection involving *Candida*?

A4: Studies have shown that **Olorofim** does not interfere with the anti-*Candida* activity of fluconazole.^{[10][11][12]} Therefore, in a mixed infection scenario, co-administration of **Olorofim** with an effective anti-*Candida* agent like fluconazole could be a viable strategy, where **Olorofim** would target the susceptible mold and the other agent would target the *Candida* species. However, it's important to note that some studies have observed antagonism between **Olorofim** and mold-active azoles like voriconazole against *Aspergillus* species in vitro.^[10]

Troubleshooting Guide

Problem: My in vitro assay shows no inhibition of *Candida* growth with **Olorofim**.

- Plausible Cause 1: Intrinsic Resistance. This is the expected result. As detailed in the FAQs, *Candida* species are intrinsically resistant to **Olorofim** due to the structure of their DHODH enzyme, which prevents effective drug binding.^{[4][6]}
- Troubleshooting Step 1: Verify Experimental Controls.
 - Ensure that your positive control, a susceptible organism such as *Aspergillus fumigatus*, shows the expected inhibition with **Olorofim** at low concentrations (typically $\leq 0.06 \mu\text{g/mL}$).^[1]
 - Confirm that your negative control (no drug) for both *Candida* and *Aspergillus* shows robust growth.
- Troubleshooting Step 2: Confirm Identity of *Candida* Isolate. Verify the species of your *Candida* isolate through molecular methods (e.g., ITS sequencing) to rule out any misidentification.

- Troubleshooting Step 3: Review Assay Protocol. Ensure that the antifungal susceptibility testing method used (e.g., CLSI or EUCAST) was performed correctly, including inoculum preparation, drug concentration ranges, and incubation conditions.

Problem: I am not seeing the expected potent activity of **Olorofim** against my positive control, *Aspergillus fumigatus*.

- Plausible Cause 1: Acquired Resistance. While rare, acquired resistance to **Olorofim** in *Aspergillus* can occur through mutations in the *pyrE* gene, which encodes DHODH.^[4]
- Troubleshooting Step 1: Check **Olorofim** Stock Solution. Verify the integrity and concentration of your **Olorofim** stock solution. Ensure it has been stored correctly and that the solvent used is appropriate.
- Troubleshooting Step 2: Repeat with a Known Susceptible Strain. Test a well-characterized, wild-type *Aspergillus fumigatus* strain (e.g., from a culture collection) to confirm that the issue is with your test isolate and not the experimental setup.
- Troubleshooting Step 3: Sequence the *pyrE* Gene. If you suspect acquired resistance in your *Aspergillus* isolate, sequence the *pyrE* gene to identify any mutations that could confer resistance.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of **Olorofim** against *Aspergillus* and *Candida* Species

Fungal Species	Olorofim MIC Range (µg/mL)	Interpretation
Aspergillus fumigatus	0.008 - 0.25	Susceptible[3][5]
Aspergillus flavus	≤0.031 (mean)	Susceptible[13]
Aspergillus niger	≤0.031 (mean)	Susceptible[13]
Azole-Resistant A. fumigatus	0.016 - 0.062	Susceptible[3]
Candida albicans	>8	Resistant[5]
Candida glabrata	>8	Resistant[5]
Candida parapsilosis	>8	Resistant[5]
Candida krusei	>8	Resistant[5]

Note: MIC values for Candida species are often reported as >8 µg/mL as higher concentrations can lead to drug precipitation in testing media.[5]

Experimental Protocols

Antifungal Susceptibility Testing (AST) - Broth Microdilution Method (Based on CLSI M38-A2)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **Olorofim**.

a. Inoculum Preparation:

- Grow the fungal isolate on potato dextrose agar (PDA) at 35°C until adequate sporulation is observed (typically 3-7 days).
- Harvest conidia (for molds) or yeast cells by gently scraping the surface of the agar with a sterile, wetted swab.
- Suspend the cells in sterile saline with 0.05% Tween 80.
- Adjust the suspension to a 0.5 McFarland standard spectrophotometrically at 530 nm.

- Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.4×10^4 to 5×10^4 CFU/mL.

b. Microdilution Plate Preparation:

- Prepare a stock solution of **Olorofim** in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions of **Olorofim** in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 16 $\mu\text{g/mL}$.
- Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only).

c. Inoculation and Incubation:

- Add 100 μL of the diluted fungal suspension to each well containing 100 μL of the serially diluted drug, resulting in a final volume of 200 μL .
- Incubate the plates at 35°C.

d. Reading the MIC:

- For *Aspergillus* species, read the plates after 48 hours of incubation.
- For *Candida* species, read the plates after 24 hours of incubation.
- The MIC is defined as the lowest concentration of **Olorofim** that causes 100% inhibition of visible growth compared to the drug-free control well.

DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of DHODH activity.

a. Reagents and Buffers:

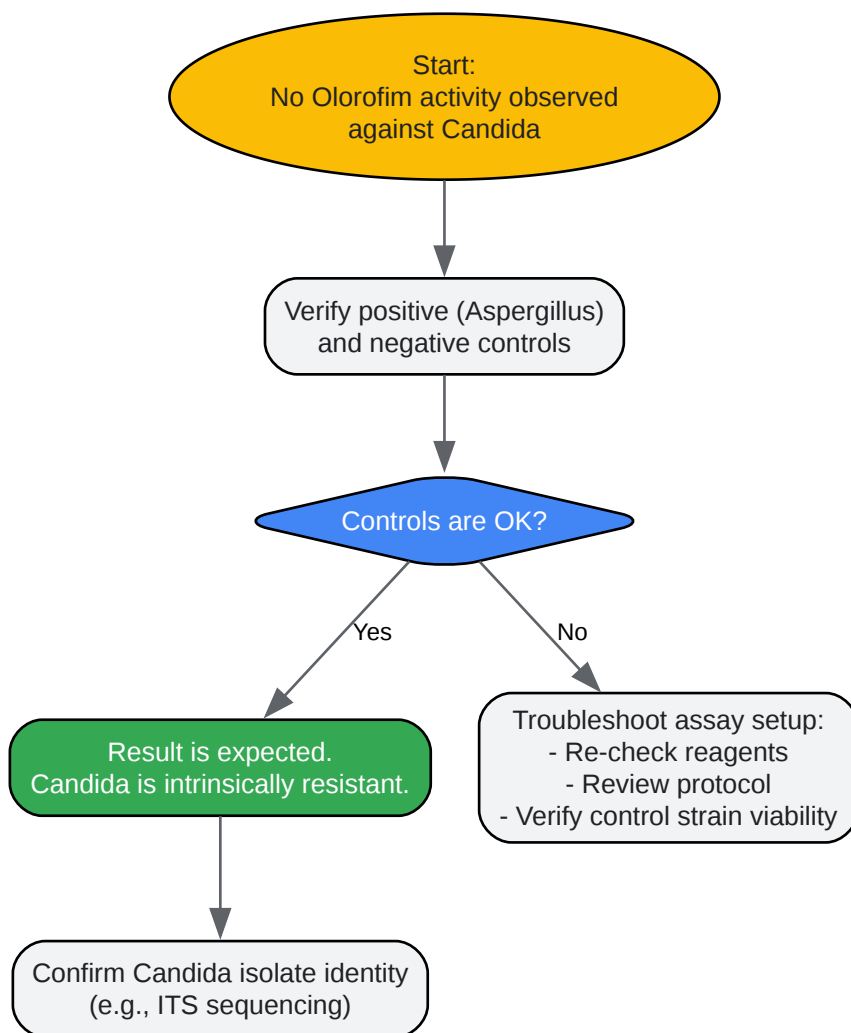
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
- Recombinant DHODH enzyme (from *Aspergillus* or *Candida*).

- Substrate: Dihydroorotate (DHO).
- Electron Acceptor: 2,6-dichloroindophenol (DCIP).
- Coenzyme Q10.
- **Olorofim** stock solution in DMSO.

b. Assay Procedure:

- In a 96-well plate, add purified recombinant DHODH enzyme to the assay buffer containing Coenzyme Q10 and DCIP.
- Add varying concentrations of **Olorofim** (or DMSO as a control) to the wells and pre-incubate for 30 minutes at 25°C.
- Initiate the reaction by adding DHO to a final concentration of 500 μ M.
- Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 10 minutes) using a microplate reader. The reduction of DCIP is coupled to the oxidation of DHO and results in a color change.
- Calculate the rate of reaction from the linear portion of the absorbance curve.
- Determine the percentage of inhibition for each **Olorofim** concentration relative to the DMSO control. The IC₅₀ value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations



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